(4S,5S)-1,3-Bis(2,6-dimethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
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Overview
Description
(4S,5S)-1,3-Bis(2,6-dimethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and a tetrafluoroborate anion. Its properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-1,3-Bis(2,6-dimethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate typically involves a multi-step process. One common method includes the reaction of 2,6-dimethylphenylamine with benzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent, such as a Lewis acid, to form the imidazolium core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-1,3-Bis(2,6-dimethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions typically result in halogenated or nitrated derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4S,5S)-1,3-Bis(2,6-dimethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate is used as a catalyst in various organic reactions, including cycloadditions and polymerizations .
Biology
In biological research, this compound has been studied for its potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell membranes, leading to cell lysis .
Medicine
Industry
Industrially, this compound is used in the production of specialty polymers and as a stabilizer in certain chemical processes .
Mechanism of Action
The mechanism of action of (4S,5S)-1,3-Bis(2,6-dimethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets. In biological systems, it targets bacterial cell membranes, disrupting their integrity and leading to cell death. In chemical reactions, it acts as a catalyst by stabilizing transition states and lowering activation energies .
Properties
Molecular Formula |
C31H31BF4N2 |
---|---|
Molecular Weight |
518.4 g/mol |
IUPAC Name |
1,3-bis(2,6-dimethylphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C31H31N2.BF4/c1-22-13-11-14-23(2)28(22)32-21-33(29-24(3)15-12-16-25(29)4)31(27-19-9-6-10-20-27)30(32)26-17-7-5-8-18-26;2-1(3,4)5/h5-21,30-31H,1-4H3;/q+1;-1 |
InChI Key |
MDSUKOPVGGAFFY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=C(C(=CC=C1)C)N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5C)C |
Origin of Product |
United States |
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